molecular formula C9H12N2O3 B13364110 1-(3-Methoxy-4-nitrophenyl)ethan-1-amine

1-(3-Methoxy-4-nitrophenyl)ethan-1-amine

Cat. No.: B13364110
M. Wt: 196.20 g/mol
InChI Key: NLVHRLMOWWTCQZ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)ethan-1-amine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)ethan-1-amine typically involves multiple steps. One common method starts with the nitration of 3-methoxyacetophenone to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: 1-(3-Hydroxy-4-nitrophenyl)ethan-1-amine.

    Reduction: 1-(3-Methoxy-4-aminophenyl)ethan-1-amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxy-4-nitrophenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both a methoxy and a nitro group on the phenyl ring provides unique chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(3-methoxy-4-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O3/c1-6(10)7-3-4-8(11(12)13)9(5-7)14-2/h3-6H,10H2,1-2H3

InChI Key

NLVHRLMOWWTCQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)N

Origin of Product

United States

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